Cas no 1798411-18-3 (2-(4-chlorophenyl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]ethene-1-sulfonamide)

2-(4-chlorophenyl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]ethene-1-sulfonamide structure
1798411-18-3 structure
商品名:2-(4-chlorophenyl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]ethene-1-sulfonamide
CAS番号:1798411-18-3
MF:C13H14ClN3O2S
メガワット:311.787160396576
CID:5682094
PubChem ID:75416930

2-(4-chlorophenyl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]ethene-1-sulfonamide 化学的及び物理的性質

名前と識別子

    • 1798411-18-3
    • Z2867500062
    • EN300-26582131
    • 2-(4-chlorophenyl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]ethene-1-sulfonamide
    • (E)-2-(4-Chlorophenyl)-N-[(1-methylpyrazol-4-yl)methyl]ethenesulfonamide
    • インチ: 1S/C13H14ClN3O2S/c1-17-10-12(8-15-17)9-16-20(18,19)7-6-11-2-4-13(14)5-3-11/h2-8,10,16H,9H2,1H3/b7-6+
    • InChIKey: ABSUFZJJZCQOSL-VOTSOKGWSA-N
    • ほほえんだ: ClC1C=CC(=CC=1)/C=C/S(NCC1C=NN(C)C=1)(=O)=O

計算された属性

  • せいみつぶんしりょう: 311.0495256g/mol
  • どういたいしつりょう: 311.0495256g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 4
  • 重原子数: 20
  • 回転可能化学結合数: 5
  • 複雑さ: 427
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 1
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 72.4Ų
  • 疎水性パラメータ計算基準値(XlogP): 1.7

2-(4-chlorophenyl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]ethene-1-sulfonamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-26582131-0.1g
2-(4-chlorophenyl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]ethene-1-sulfonamide
1798411-18-3 95.0%
0.1g
$741.0 2025-03-20
Enamine
EN300-26582131-5g
2-(4-chlorophenyl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]ethene-1-sulfonamide
1798411-18-3 90%
5g
$2443.0 2023-11-13
Enamine
EN300-26582131-0.5g
2-(4-chlorophenyl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]ethene-1-sulfonamide
1798411-18-3 95.0%
0.5g
$809.0 2025-03-20
Enamine
EN300-26582131-5.0g
2-(4-chlorophenyl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]ethene-1-sulfonamide
1798411-18-3 95.0%
5.0g
$2443.0 2025-03-20
Enamine
EN300-26582131-2.5g
2-(4-chlorophenyl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]ethene-1-sulfonamide
1798411-18-3 95.0%
2.5g
$1650.0 2025-03-20
Enamine
EN300-26582131-10g
2-(4-chlorophenyl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]ethene-1-sulfonamide
1798411-18-3 90%
10g
$3622.0 2023-11-13
Enamine
EN300-26582131-0.05g
2-(4-chlorophenyl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]ethene-1-sulfonamide
1798411-18-3 95.0%
0.05g
$707.0 2025-03-20
Enamine
EN300-26582131-1g
2-(4-chlorophenyl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]ethene-1-sulfonamide
1798411-18-3 90%
1g
$842.0 2023-11-13
Enamine
EN300-26582131-0.25g
2-(4-chlorophenyl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]ethene-1-sulfonamide
1798411-18-3 95.0%
0.25g
$774.0 2025-03-20
Enamine
EN300-26582131-10.0g
2-(4-chlorophenyl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]ethene-1-sulfonamide
1798411-18-3 95.0%
10.0g
$3622.0 2025-03-20

2-(4-chlorophenyl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]ethene-1-sulfonamide 関連文献

2-(4-chlorophenyl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]ethene-1-sulfonamideに関する追加情報

Professional Introduction to 2-(4-chlorophenyl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]ethene-1-sulfonamide (CAS No. 1798411-18-3)

2-(4-chlorophenyl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]ethene-1-sulfonamide, with the CAS number 1798411-18-3, is a compound of significant interest in the field of pharmaceutical chemistry and drug discovery. This sulfonamide derivative exhibits a unique structural framework that has garnered attention for its potential biological activity and therapeutic applications. The molecule incorporates a 4-chlorophenyl group, a 1-methyl-1H-pyrazol-4-yl moiety, and an ethene-1-sulfonamide functional group, which collectively contribute to its distinctive chemical and pharmacological properties.

The synthesis of this compound involves a multi-step process that requires precise control over reaction conditions to ensure high yield and purity. The presence of the 4-chlorophenyl group suggests potential interactions with biological targets such as enzymes and receptors, while the 1-methyl-1H-pyrazol-4-yl substituent may enhance solubility and metabolic stability. The ethene-1-sulfonamide moiety is known for its ability to modulate biological pathways, making this compound a promising candidate for further investigation.

In recent years, sulfonamide derivatives have been extensively studied for their broad spectrum of biological activities. These compounds have shown efficacy in various therapeutic areas, including antimicrobial, anti-inflammatory, and anticancer applications. The structural features of 2-(4-chlorophenyl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]ethene-1-sulfonamide make it particularly interesting for researchers exploring novel drug candidates. The combination of the 4-chlorophenyl and 1-methyl-1H-pyrazol-4-yl groups provides a scaffold that can be modified to optimize pharmacokinetic properties and target specificity.

The pharmacological profile of this compound has been the subject of several preliminary studies. Researchers have focused on its potential interactions with key biological targets, such as kinases and transcription factors, which are implicated in various diseases. The sulfonamide group is known to participate in hydrogen bonding interactions, which can enhance binding affinity to biological macromolecules. Additionally, the ethene double bond may allow for conformational flexibility, further influencing the compound's binding mode and efficacy.

One of the most compelling aspects of 2-(4-chlorophenyl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]ethene-1-sulfonamide is its potential to serve as a lead compound for drug development. The structural motifs present in this molecule have been shown to be amenable to structure-based drug design approaches. By leveraging computational modeling techniques, researchers can predict how modifications to the core scaffold might enhance biological activity or reduce toxicity. This approach has been successfully applied in the development of several FDA-approved drugs.

The synthesis and characterization of this compound have also provided valuable insights into synthetic methodologies that can be applied to other sulfonamide derivatives. The use of transition metal catalysts in cross-coupling reactions has enabled the efficient construction of complex molecular architectures. These advances in synthetic chemistry are crucial for developing new pharmaceuticals that meet the increasing demand for targeted therapies.

In conclusion, 2-(4-chlorophenyl)-N-[(1-methyl-1H-pyrazol-4-yll)methyl]ethene-1-sulfonamide (CAS No. 1798411-18) represents a promising candidate for further exploration in drug discovery. Its unique structural features and potential biological activities make it an attractive molecule for researchers seeking novel therapeutic agents. As our understanding of biological pathways continues to expand, compounds like this one will play a critical role in developing next-generation pharmaceuticals.

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